molecular formula C29H26F2N6O2 B11416011 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11416011
M. Wt: 528.6 g/mol
InChI Key: NSOFEYVEEADENN-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable fluorinated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with specific biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms and disease states.

    Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one
  • 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one

Uniqueness

The uniqueness of 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific structural arrangement and the presence of fluorinated groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C29H26F2N6O2

Molecular Weight

528.6 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H26F2N6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h1-12H,13-19H2

InChI Key

NSOFEYVEEADENN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F

Origin of Product

United States

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